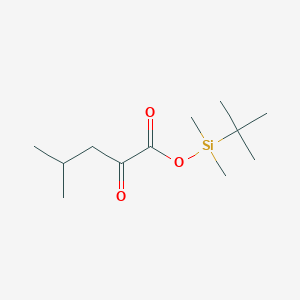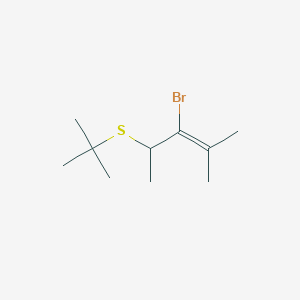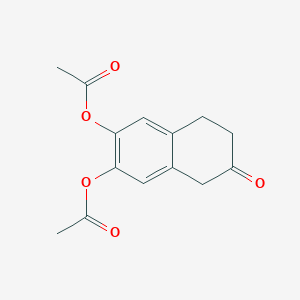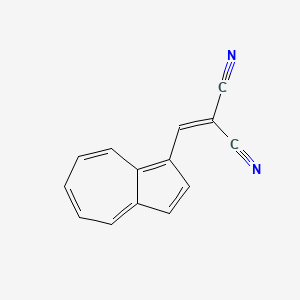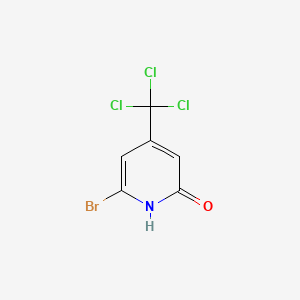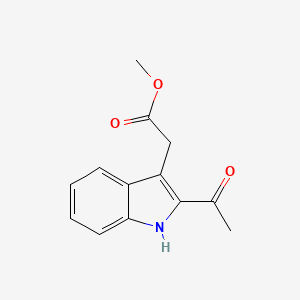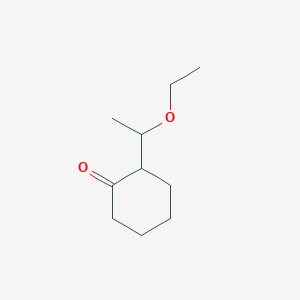
Cyclohexanone, 2-(1-ethoxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanone, 2-(1-ethoxyethyl)- is an organic compound that belongs to the family of ketones It is characterized by a six-carbon cyclic structure with a ketone functional group and an ethoxyethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(1-ethoxyethyl)- can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with ethyl vinyl ether under acidic conditions. The reaction typically proceeds as follows:
- Cyclohexanone is mixed with ethyl vinyl ether.
- An acid catalyst, such as sulfuric acid, is added to the mixture.
- The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-(1-ethoxyethyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and precise control of reaction parameters are crucial to achieving high purity and minimizing by-products.
化学反应分析
Types of Reactions
Cyclohexanone, 2-(1-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Cyclohexanone, 2-(1-ethoxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and formulation.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which cyclohexanone, 2-(1-ethoxyethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ketone functional group can participate in nucleophilic addition reactions, while the ethoxyethyl substituent may influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Cyclohexanone: A simpler ketone with a six-carbon cyclic structure.
2-Ethylcyclohexanone: Similar structure but with an ethyl group instead of an ethoxyethyl group.
Cyclohexanol: The alcohol derivative of cyclohexanone.
Uniqueness
Cyclohexanone, 2-(1-ethoxyethyl)- is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
90449-84-6 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
2-(1-ethoxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-3-12-8(2)9-6-4-5-7-10(9)11/h8-9H,3-7H2,1-2H3 |
InChI 键 |
ASYRYAHIFYGVSH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C)C1CCCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
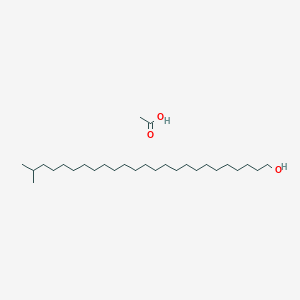
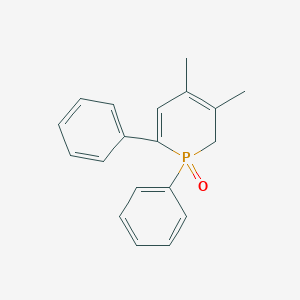
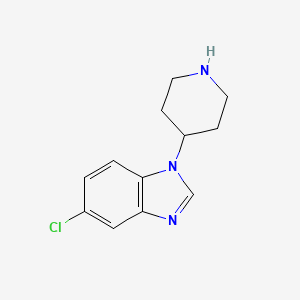
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
